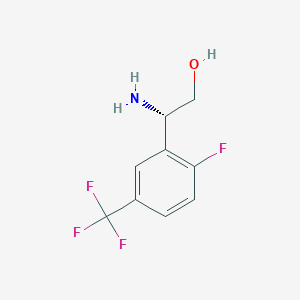
3-(3-Chloro-2,6-difluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-2,6-difluorophenyl)propanoic acid is an organic compound characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, which is attached to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,6-difluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2,6-difluorobenzene with propanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, fluorination, and carboxylation to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize the production process. The use of environmentally friendly reagents and conditions is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
3-(3-Chloro-2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(3-Chloro-2,6-difluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but lacks the chloro substituent.
3-(2,4-Difluorophenyl)propanoic acid: Differently positioned fluoro substituents on the phenyl ring.
3-(4-Bromophenyl)propanoic acid: Contains a bromine atom instead of chlorine and fluorine.
Uniqueness
3-(3-Chloro-2,6-difluorophenyl)propanoic acid is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups can influence the compound’s reactivity and interactions with other molecules.
特性
分子式 |
C9H7ClF2O2 |
|---|---|
分子量 |
220.60 g/mol |
IUPAC名 |
3-(3-chloro-2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7ClF2O2/c10-6-2-3-7(11)5(9(6)12)1-4-8(13)14/h2-3H,1,4H2,(H,13,14) |
InChIキー |
HZYUABZFECNLBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1F)CCC(=O)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


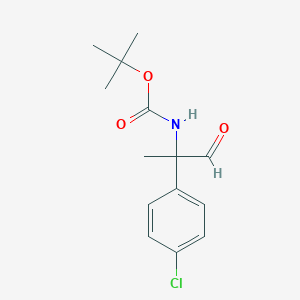
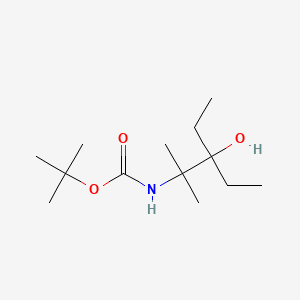
![2-[2-(1-aminoethyl)morpholin-4-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide hydrochloride](/img/structure/B13585218.png)
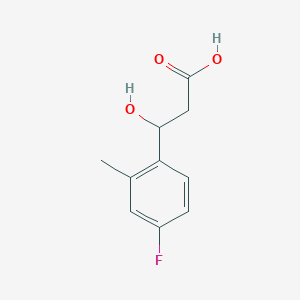
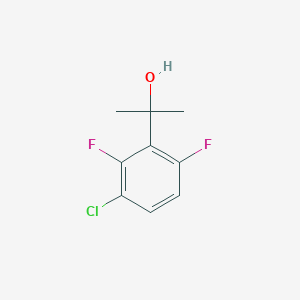
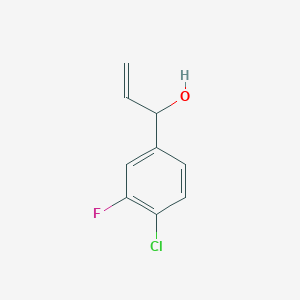
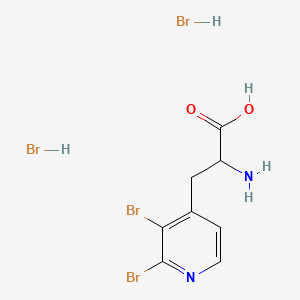

![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)
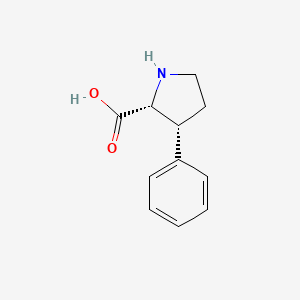
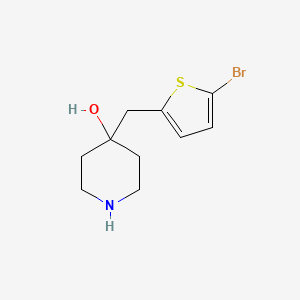

![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
